![molecular formula C26H44N2O3 B12427712 (Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide](/img/structure/B12427712.png)
(Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide is an organic compound characterized by its unique structure, which includes a hydrazide group attached to a long aliphatic chain and a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide typically involves the reaction of (Z)-octadec-9-enoic acid with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and inhibit inflammatory pathways makes it a candidate for therapeutic applications.
Medicine
In medicine, (Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide is investigated for its potential use in drug development. Its hydrazide group can form stable complexes with metal ions, which may be useful in designing metal-based drugs.
Industry
In the industrial sector, this compound is explored for its use in the formulation of coatings, adhesives, and other materials. Its long aliphatic chain provides hydrophobic properties, making it suitable for applications requiring water resistance.
作用機序
The mechanism of action of (Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, while the hydrazide group can chelate metal ions. These interactions can modulate various biochemical pathways, including oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-3-methoxyphenylacetic acid
- Methyl (4-hydroxy-3-methoxyphenyl)acetate
- Zingerone (4-(four-hydroxy-3-methylphenyl) butane-two-1)
Uniqueness
(Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide is unique due to its combination of a long aliphatic chain and a hydrazide group attached to a substituted phenyl ring. This structure imparts distinct chemical and physical properties, such as enhanced hydrophobicity and the ability to form stable metal complexes, which are not commonly found in similar compounds.
特性
分子式 |
C26H44N2O3 |
|---|---|
分子量 |
432.6 g/mol |
IUPAC名 |
(Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide |
InChI |
InChI=1S/C26H44N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(30)28-27-22-23-19-20-24(29)25(21-23)31-2/h10-11,19-21,27,29H,3-9,12-18,22H2,1-2H3,(H,28,30)/b11-10- |
InChIキー |
VDYSULCKCSIIIK-KHPPLWFESA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NNCC1=CC(=C(C=C1)O)OC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NNCC1=CC(=C(C=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


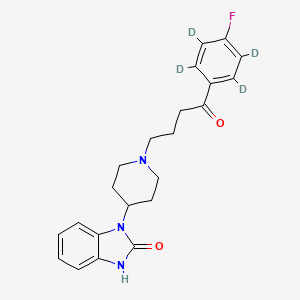
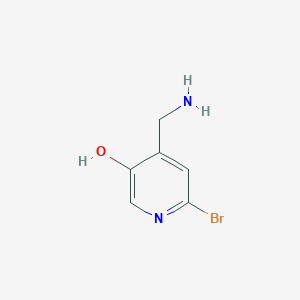
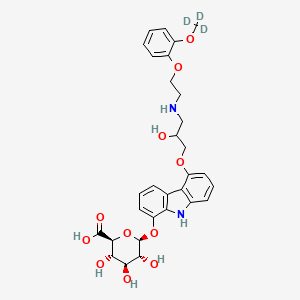

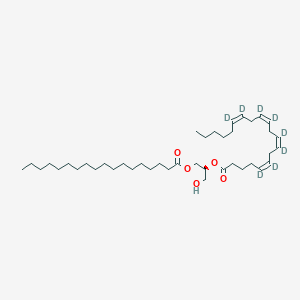
![2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate](/img/structure/B12427655.png)

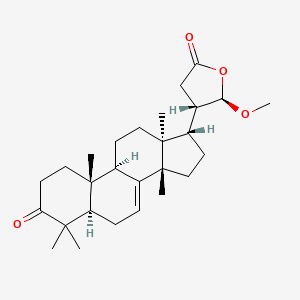
![12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1,6,8(18),11(19),12,14-hexaene-9,16-dione](/img/structure/B12427673.png)

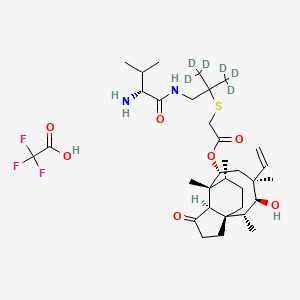
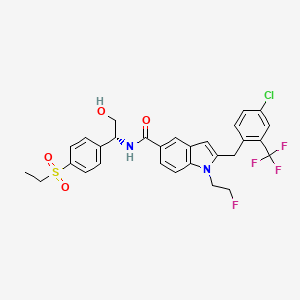
![n-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride](/img/structure/B12427697.png)
![2-[4-[3-[(1S)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B12427717.png)
